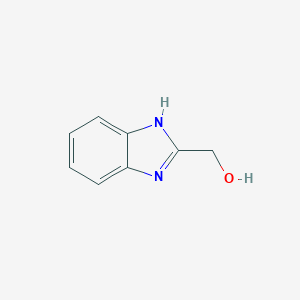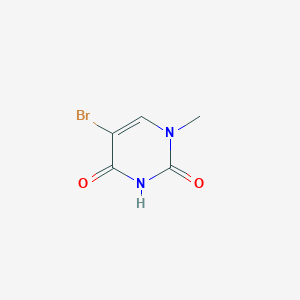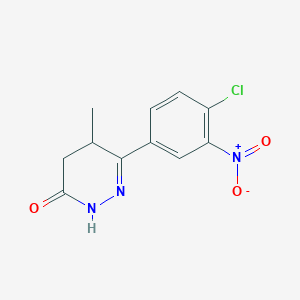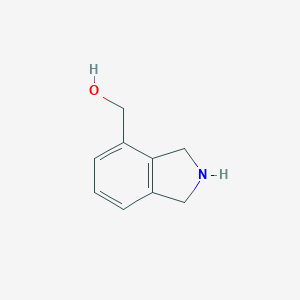
Isoindolin-4-ylmethanol
Descripción general
Descripción
Isoindolin-4-ylmethanol is a chemical compound with the molecular formula C9H11NO . It contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .
Molecular Structure Analysis
The molecular structure of Isoindolin-4-ylmethanol consists of 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It has a total of 22 atoms . The average mass is 149.190 Da and the monoisotopic mass is 149.084061 Da .
Aplicaciones Científicas De Investigación
Protein Tyrosine Phosphatase Inhibition
Isoindolin-1-one-2-ylmethylphosphonic acid derivatives have been synthesized and evaluated as potential inhibitors of protein tyrosine phosphatases. These compounds, utilizing isoindolin-1-one-2-ylmethylphosphonic acid as a scaffold, have shown promise in the design of new inhibitors targeting these enzymes, indicating their potential application in therapeutic interventions for diseases where protein tyrosine phosphatase activity is dysregulated (Kachkovskyi et al., 2011).
Structural Characterization and Bioactivity
The structural characterization of isoindoline derivatives, specifically 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, has been achieved through advanced 1D and 2D NMR spectroscopy. This detailed analysis provides a foundational understanding for further exploration of isoindoline compounds in various scientific and pharmacological applications (Dioukhane et al., 2021).
Green Synthesis and Pharmacological Evaluation
Anion Receptor Applications
Isoindoline has been investigated as a scaffold for constructing anion receptors. Bishydrazide derivatives of isoindoline were synthesized and showed enhanced affinity towards halides compared to analogous compounds. This research points to the potential of isoindoline-based ligands in developing new anion receptor frameworks (Dydio et al., 2009).
Propiedades
IUPAC Name |
2,3-dihydro-1H-isoindol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-8-3-1-2-7-4-10-5-9(7)8/h1-3,10-11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBJRRZLAYYBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600397 | |
| Record name | (2,3-Dihydro-1H-isoindol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindolin-4-ylmethanol | |
CAS RN |
127168-95-0 | |
| Record name | 2,3-Dihydro-1H-isoindole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127168-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dihydro-1H-isoindol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

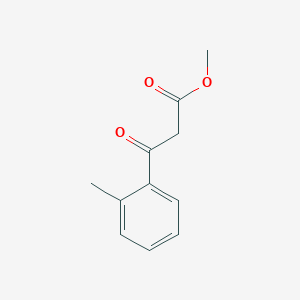
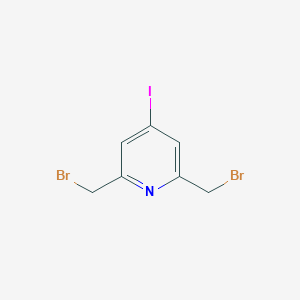
![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)
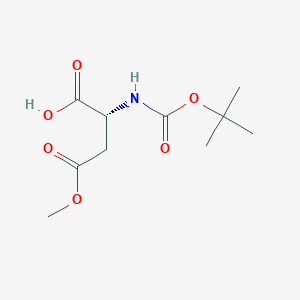
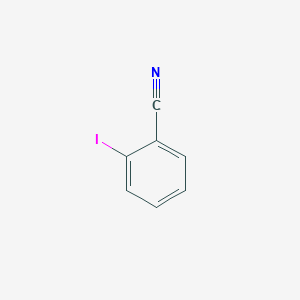


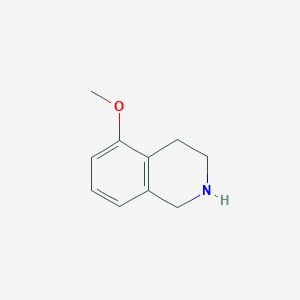

![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)
